molecular formula C16H11ClN2O B12909653 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one CAS No. 89069-64-7

3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one

Cat. No.: B12909653
CAS No.: 89069-64-7
M. Wt: 282.72 g/mol
InChI Key: VXYLOGZHAQURHL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl rings.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)-2-phenylpyrimidine: Similar structure but lacks the ketone group.

    2-Phenyl-4(3H)-pyrimidinone: Similar pyrimidinone core but without the chlorophenyl substitution.

    3-(4-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one: Similar structure with a different position of the chlorine atom.

Uniqueness: 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one is unique due to the specific positioning of the chlorophenyl and phenyl groups on the pyrimidinone ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89069-64-7

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-phenylpyrimidin-4-one

InChI

InChI=1S/C16H11ClN2O/c17-13-7-4-8-14(11-13)19-15(20)9-10-18-16(19)12-5-2-1-3-6-12/h1-11H

InChI Key

VXYLOGZHAQURHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC(=CC=C3)Cl

Origin of Product

United States

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